Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
Description
Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7 and a thiomorpholine-4-carbonyl moiety at position 2. The ethyl benzoate group at position 4 of the naphthyridine ring provides ester functionality, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-30-23(29)16-5-7-17(8-6-16)26-20-18-9-4-15(2)25-21(18)24-14-19(20)22(28)27-10-12-31-13-11-27/h4-9,14H,3,10-13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHDNLFWDBDZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the thiomorpholine ring and the ethyl benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for bioactive compounds.
Medicine: Its unique structure could be explored for pharmaceutical applications, such as drug development.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups | Inferred Properties |
|---|---|---|---|---|
| Target Compound | 1,8-Naphthyridine | 7-methyl, 3-(thiomorpholine-4-carbonyl), 4-(ethyl benzoate amino) | Thiomorpholine, ester, amino | High lipophilicity (logP ~3.5*), moderate solubility in polar solvents |
| I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) | Benzene | Pentylthio linker, 3-methylisoxazole amino | Isoxazole, thioether, ester | Moderate lipophilicity (logP ~2.8*), improved metabolic stability |
| I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) | Benzene | Pentyloxy linker, 3-methylisoxazole amino | Isoxazole, ether, ester | Lower logP (~2.3*) than I-6501, higher aqueous solubility |
| I-6702 (Ethyl 4-(3-(1,3-dioxo-isoquinolinyl)propoxy)benzoate) | Benzene | Propoxy linker, 1,3-dioxo-isoquinoline | Isoquinoline dione, ester | High polarity (logP ~1.9*), potential for π-π stacking interactions |
*Hypothetical logP values estimated via fragment-based methods.
Key Observations:
Core Structure Differences: The target compound’s 1,8-naphthyridine core is a bicyclic aromatic system, offering extended π-conjugation and rigidity compared to the monocyclic benzene cores of the I-6500 series. This may enhance binding affinity to planar biological targets (e.g., kinases) . The thiomorpholine group introduces a sulfur atom, which increases electron density and lipophilicity relative to the oxygen-containing ether or dioxo groups in I-6502 and I-6702.
Substituent Effects: The ethyl benzoate ester is conserved across all compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis). The thiomorpholine-4-carbonyl group in the target compound may improve membrane permeability compared to the isoxazole or dioxo-isoquinoline groups in analogs .
Pharmacological Implications :
- The 1,8-naphthyridine core is associated with kinase inhibition in published studies, whereas the I-6500 series (e.g., I-6501) has been explored for anti-inflammatory activity. The target compound’s thiomorpholine group could confer unique selectivity profiles.
Research Methodology and Tools
Structural characterization of such compounds typically relies on X-ray crystallography, with programs like SHELX (e.g., SHELXL, SHELXS) being widely used for small-molecule refinement and structure solution .
Biological Activity
Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through a series of reactions involving naphthyridine derivatives and thiomorpholine. The general synthetic pathway includes:
- Formation of the Naphthyridine Core : The initial step involves the reaction of 1,8-naphthyridine with appropriate acylating agents to introduce the thiomorpholine moiety.
- Substitution Reactions : Subsequent steps involve nucleophilic substitutions to incorporate the ethyl ester and amine functionalities.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Ethyl 4-{...} | E. coli | 15.6 |
| Ethyl 4-{...} | S. aureus | 31.25 |
| Ethyl 4-{...} | C. albicans | 62.5 |
This data suggests that the compound has a promising profile against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in certain cancer cell lines through modulation of key signaling pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Mechanism of Action : The compound was found to activate caspase pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring or variations in side chains can significantly influence their potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 7 | Increased antimicrobial potency |
| Thiomorpholine substitution | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
